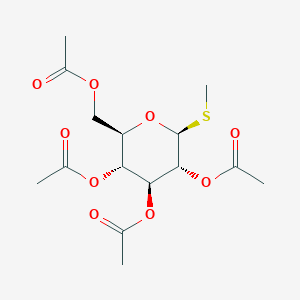

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside

Vue d'ensemble

Description

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is involved in carbohydrate chemistry, enzymology of glycan formation and degradation, protein-glycan recognition, and the role of glycans in biological systems .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside typically involves the acetylation of methyl 1-thio-beta-D-glucopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective acetylation of the hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Glycosylation Reactions

MeSTG acts as a glycosyl donor in β-glycosidic bond formation. The thioether group at the anomeric position facilitates activation under mild acidic conditions, enabling stereoselective glycosylation.

Key Reaction Mechanism:

-

Activation: Triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf) promotes the departure of the thio-methyl group, generating an oxocarbenium ion intermediate .

-

Nucleophilic Attack: The acceptor alcohol attacks the anomeric carbon, forming a β-linked glycoside due to neighboring group participation from the C2 acetyl group .

Example Reaction:

| Donor | Acceptor | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| MeSTG | Alcohol | TfOH (0.1 eq) | 0°C, CH₂Cl₂ | 85–92% |

Synthetic Preparation

MeSTG is synthesized from glucose pentaacetate via a two-step protocol:

Step 1: Thiolation at the Anomeric Position

-

Reactants: 1,2,3,4,6-Penta-O-acetyl-β-D-glucopyranose + Methanethiol

-

Catalyst: BF₃·Et₂O (Lewis acid)

Step 2: Purification

Deprotection and Functionalization

The acetyl groups in MeSTG can be selectively removed for further modifications:

Deprotection Methods:

| Method | Reagents | Conditions | Outcome |

|---|---|---|---|

| Zemplén deacetylation | NaOMe/MeOH | RT, 6 hours | Fully deprotected thioglucoside |

| Selective deprotection | NH₃/MeOH | 0°C, 2 hours | Partially deacetylated products |

Post-deprotection, the free hydroxyl groups enable:

-

Oxidation: TEMPO/NaClO₂ for uronic acid derivatives.

Comparison with Other Thioglycosides

MeSTG’s reactivity contrasts with ethyl or phenyl thioglucosides:

Stability and Handling

Applications De Recherche Scientifique

Glycosylation Reactions

Overview:

This compound acts as a glycosyl donor in synthetic chemistry, facilitating the formation of glycosidic bonds essential for synthesizing complex carbohydrates.

Applications:

- Synthesis of Oligosaccharides: It is used to create oligosaccharides that are vital for studying biological processes and developing new drugs.

- Glycoconjugates Production: Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside is integral in synthesizing glycoconjugates for therapeutic applications.

Drug Development

Overview:

The compound enhances the bioavailability and stability of glycosylated drugs, which is critical for pharmaceutical formulations.

Applications:

- Improving Drug Efficacy: By modifying drug structures with glycosyl groups using this thio-glycoside, researchers can enhance solubility and absorption.

- Targeted Drug Delivery: Its use in drug delivery systems helps achieve targeted therapy by modifying pharmacokinetics.

Biochemical Research

Overview:

this compound aids in understanding carbohydrate-protein interactions.

Applications:

- Studying Cellular Processes: It is employed to investigate how carbohydrates interact with proteins in various biological systems.

- Disease Mechanisms Exploration: Researchers use this compound to explore the role of carbohydrates in diseases such as cancer and diabetes.

Food Industry

Overview:

The compound can be utilized as a natural flavoring and sweetening agent.

Applications:

- Natural Additives: It serves as an alternative to synthetic additives in food products.

- Flavor Enhancement: Its properties allow it to enhance the flavor profiles of various food items.

Diagnostics

Overview:

this compound plays a role in developing diagnostic tools.

Applications:

- Assay Development: It is crucial for creating assays that require specific carbohydrate recognition elements.

- Biomarker Identification: The compound aids in identifying biomarkers related to carbohydrate metabolism disorders.

- Glycosylation in Antibody Development:

- Drug Formulation Enhancements:

- Food Industry Applications:

Mécanisme D'action

The compound exerts its effects primarily through its interactions with glycan-binding proteins. It can act as a substrate or inhibitor for enzymes involved in glycan synthesis and degradation. The molecular targets include glycosyltransferases and glycosidases, which play crucial roles in the formation and breakdown of glycans .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Methyl 2,3,4,6-Tetra-O-acetyl-alpha-D-glucopyranoside

- Methyl 2,3,4,6-Tetra-O-acetyl-beta-D-galactopyranoside

- Methyl 2,3,4,6-Tetra-O-acetyl-alpha-D-galactopyranoside

Uniqueness

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside is unique due to the presence of the thio group, which imparts distinct chemical properties compared to its oxygen analogs. This thio group allows for specific interactions with proteins and enzymes that are not possible with oxygen-containing compounds .

Activité Biologique

Methyl 2,3,4,6-Tetra-O-acetyl-1-thio-beta-D-glucopyranoside (CAS RN: 13350-45-3) is a thio-glycoside derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes multiple acetyl groups and a thioether linkage, contributing to its diverse pharmacological properties.

- Molecular Formula : C₁₅H₂₂O₉S

- Molecular Weight : 378.39 g/mol

- Appearance : White to off-white crystalline powder

- Melting Point : 91 °C

- Solubility : Soluble in chloroform

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains. Its thioether group is believed to enhance its interaction with microbial membranes.

- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. For instance, it has been tested against prostate cancer cell lines (PC-3 and DU145), demonstrating dose-dependent cytotoxicity.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. Its structural components allow it to interact effectively with enzyme active sites.

Anticancer Activity

A study evaluated the cytotoxic effects of this compound on human prostate cancer cells using the MTT assay. Results indicated:

| Cell Line | IC50 (µg/mL) | Time Points (h) |

|---|---|---|

| PC-3 | 15.0 | 24, 48, 72 |

| DU145 | 25.0 | 24, 48, 72 |

The results showed that PC-3 cells were more sensitive to the compound compared to DU145 cells, indicating a potential selectivity towards certain cancer types.

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against common pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that this compound possesses significant antimicrobial properties.

Case Study: Cancer Cell Line Evaluation

In a recent investigation published in the Journal of Medicinal Chemistry, researchers explored the effects of various thio-glycosides on cancer cell lines. This compound was included in the study due to its promising cytotoxic profile. The study concluded that compounds with thioether linkages exhibited enhanced anticancer activity compared to their non-thioether counterparts .

Potential Therapeutic Applications

Given its biological activities, this compound may find applications in:

- Pharmaceutical Development : As a lead compound for developing new antimicrobial and anticancer agents.

- Biochemical Research : To study enzyme interactions and mechanisms of action within metabolic pathways.

Propriétés

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-methylsulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O9S/c1-7(16)20-6-11-12(21-8(2)17)13(22-9(3)18)14(23-10(4)19)15(24-11)25-5/h11-15H,6H2,1-5H3/t11-,12-,13+,14-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWFUCHLBRWBKGN-QMIVOQANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)SC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60457435 | |

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13350-45-3 | |

| Record name | Methyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60457435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.